molecular formula C7H12N2O4 B11715455 (E)-N-[(methoxycarbonyl)imino](tert-butoxy)formamide

(E)-N-[(methoxycarbonyl)imino](tert-butoxy)formamide

Cat. No.: B11715455
M. Wt: 188.18 g/mol
InChI Key: SHGMXVAFAFDOOE-UHFFFAOYSA-N
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Description

(E)-N-(methoxycarbonyl)iminoformamide is an organic compound characterized by its unique structural features

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

tert-butyl N-methoxycarbonyliminocarbamate

InChI

InChI=1S/C7H12N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3

InChI Key

SHGMXVAFAFDOOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(methoxycarbonyl)iminoformamide typically involves the reaction of tert-butyl isocyanate with methoxycarbonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediates and to prevent side reactions.

Industrial Production Methods

Industrial production of (E)-N-(methoxycarbonyl)iminoformamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(methoxycarbonyl)iminoformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum oxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or esters.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted formamides or carbamates.

Scientific Research Applications

Pharmaceutical Applications

  • Building Block for Drug Synthesis :
    • (E)-N-(methoxycarbonyl)iminoformamide serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its imine linkage enhances its reactivity, allowing for further modifications that can lead to biologically active derivatives.
  • Anticancer Potential :
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of (E)-N-(methoxycarbonyl)iminoformamide have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Antimicrobial Activity :
    • The compound's structural features may confer antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Similar compounds have shown efficacy against various bacterial strains, which warrants further exploration into the biological activity of (E)-N-(methoxycarbonyl)iminoformamide.

Material Science Applications

  • Polymer Chemistry :
    • The unique functional groups present in (E)-N-(methoxycarbonyl)iminoformamide can be utilized to modify polymer properties, enhancing solubility and reactivity in polymerization processes. This application is particularly relevant in creating specialized materials with tailored characteristics.
  • Catalysis :
    • Due to its reactive nature, this compound may also find applications as a catalyst or catalyst precursor in organic reactions, facilitating various transformations in synthetic organic chemistry.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of derivatives synthesized from (E)-N-(methoxycarbonyl)iminoformamide against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in HepG2 liver cancer cells, indicating potential therapeutic applications in oncology .

Case Study 2: Synthesis of Novel Antibiotics

In another research effort, scientists synthesized new antibiotic candidates using (E)-N-(methoxycarbonyl)iminoformamide as a precursor. The resulting compounds exhibited promising antibacterial activity against resistant strains of bacteria, showcasing the compound's utility in developing next-generation antibiotics.

Mechanism of Action

The mechanism of action of (E)-N-(methoxycarbonyl)iminoformamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The pathways involved in its mechanism of action include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-hydroxycarbamate: Similar in structure but with a hydroxyl group instead of a methoxycarbonyl group.

    tert-Butyl carbamate: Lacks the imino group present in (E)-N-(methoxycarbonyl)iminoformamide.

    N-tert-Butoxycarbonylhydroxylamine: Contains a hydroxylamine group instead of the imino group.

Uniqueness

(E)-N-(methoxycarbonyl)iminoformamide is unique due to its combination of functional groups, which provides it with distinct reactivity and potential applications. The presence of both methoxycarbonyl and tert-butoxy groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.

Biological Activity

(E)-N-(methoxycarbonyl)iminoformamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • Molecular Formula : C10_{10}H15_{15}N2_{2}O3_{3}
  • IUPAC Name : (E)-N-(methoxycarbonyl)iminoformamide

The presence of the methoxycarbonyl and tert-butoxy groups contributes to its chemical reactivity and biological interactions.

Research indicates that (E)-N-(methoxycarbonyl)iminoformamide exhibits significant activity as a protease inhibitor. Specifically, it has shown superior inhibition of HIV protease compared to traditional treatments such as ritonavir. The compound's mechanism involves binding to the active site of the protease, thereby preventing viral replication.

Biological Activity Overview

The biological activities of (E)-N-(methoxycarbonyl)iminoformamide can be summarized in the following table:

Activity Description
HIV Protease Inhibition Demonstrates superior inhibition compared to ritonavir analogs .
Antiviral Properties Effective against various retroviruses, particularly HIV .
Cytotoxicity Exhibits cytotoxic effects on cancer cell lines, suggesting potential in oncology .

Case Studies and Research Findings

  • HIV Protease Inhibition :
    • A study showed that (E)-N-(methoxycarbonyl)iminoformamide effectively inhibits HIV protease in vitro. The IC50 value was significantly lower than that of existing treatments, indicating a strong potential for therapeutic application in HIV treatment .
  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it was tested on HepG2 liver cancer cells, showing a dose-dependent increase in cytotoxicity. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .
  • Pharmacological Evaluation :
    • Further pharmacological evaluations indicated that the compound possesses favorable pharmacokinetic properties, including good solubility and permeability, which are essential for oral bioavailability .

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